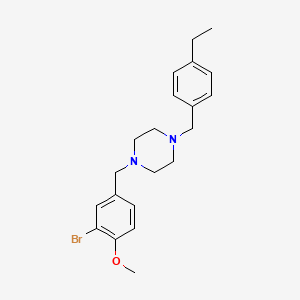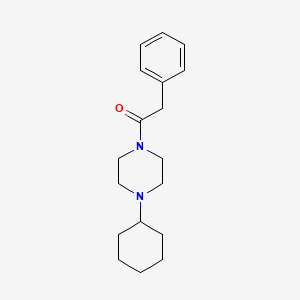
4-(5-Bromo-2-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydro-N-(2-methoxyphenyl)-6-methyl-2-oxo-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)-N~5~-(2-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms. The compound also features various functional groups, including bromine, hydroxyl, and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)-N~5~-(2-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE can be achieved through multicomponent condensation reactions. One common method involves the condensation of 3-amino-1,2,4-triazole, acetone, and 5-bromo-2-hydroxy-3-methoxybenzaldehyde under acidic conditions . This reaction leads to the formation of the desired pyrimidinecarboxamide compound. The structure of the synthesized compound can be confirmed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, IR spectroscopy, and LC-MS .
Chemical Reactions Analysis
4-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)-N~5~-(2-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)-N~5~-(2-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)-N~5~-(2-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE include other pyrimidine derivatives with different substituents. For example, compounds with different halogen atoms (e.g., chlorine or fluorine) or different functional groups (e.g., ethoxy or hydroxy) can exhibit similar chemical properties but with variations in reactivity and biological activity . The uniqueness of the title compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
866768-16-3 |
|---|---|
Molecular Formula |
C20H20BrN3O5 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
4-(5-bromo-2-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H20BrN3O5/c1-10-16(19(26)23-13-6-4-5-7-14(13)28-2)17(24-20(27)22-10)12-8-11(21)9-15(29-3)18(12)25/h4-9,17,25H,1-3H3,(H,23,26)(H2,22,24,27) |
InChI Key |
ZAVYQNBPBYVYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C(=CC(=C2)Br)OC)O)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14920835.png)
![methyl 1-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B14920841.png)
![[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]methyl 4-methyl-2-(phenylformamido)pentanoate](/img/structure/B14920845.png)


![Diallyl 2,6-diamino-4-(4-methylphenyl)furo[2,3-F][1]benzofuran-3,7-dicarboxylate](/img/structure/B14920874.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B14920881.png)



![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14920923.png)
![Naphthalen-1-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B14920929.png)
![(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14920930.png)

